molecular formula C18H25NO4 B1597829 (2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-methylbenzyl)pyrrolidine-2-carboxylic acid CAS No. 959581-21-6

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-methylbenzyl)pyrrolidine-2-carboxylic acid

Cat. No. B1597829
CAS RN: 959581-21-6
M. Wt: 319.4 g/mol
InChI Key: OMVHMNVKZQEBAU-CABCVRRESA-N
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Description

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-methylbenzyl)pyrrolidine-2-carboxylic acid, commonly known as TBMP, is an important organic compound used in a variety of scientific research applications. It is a chiral intermediate used in the synthesis of a variety of pharmaceuticals, including anti-fungal agents, antibiotics, and anti-inflammatory drugs. TBMP is a versatile compound that can be used to synthesize a variety of different compounds, and its structure and reactivity make it an ideal starting material for a variety of synthetic pathways.

Scientific Research Applications

Advanced Molecular Probes

This compound is utilized in the design of advanced molecular probes. These probes are essential in biological, toxicological, biomedical, and environmental studies due to their high fluorescence quantum yield and biocompatibility. The compound’s structure allows for the creation of probes that can provide significant insights into molecular processes .

Fluorescence Studies

The compound’s derivatives are explored for their photophysical properties. Studies include time-resolved fluorescence lifetime and relative fluorescence quantum yield in various solvents. These studies are crucial for understanding the behavior of fluorescein-amino acid-based compounds in different environments, which has implications for diagnostic and therapeutic applications .

Suzuki–Miyaura Coupling

In organic synthesis, this compound can be used in Suzuki–Miyaura cross-coupling reactions. This application is particularly valuable due to the reaction’s mild conditions and functional group tolerance, making it suitable for creating complex organic molecules with high precision .

Synthesis of Chiral Amines

Boc-®-gamma-(4-methyl-benzyl)-L-proline is a precursor in synthesizing chiral amines. Chiral amines are a fundamental component in the production of pharmaceuticals and agrochemicals, where the chirality of molecules can significantly affect their biological activity .

Gold Nanoparticle Studies

The compound is also tested in the presence of gold nanoparticles as an aggregation colorimetric probe. This application is promising for developing new methods for detecting and measuring nanoparticle aggregation, which is relevant in various fields including material science and medicine .

properties

IUPAC Name

(2S,4R)-4-[(4-methylphenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4/c1-12-5-7-13(8-6-12)9-14-10-15(16(20)21)19(11-14)17(22)23-18(2,3)4/h5-8,14-15H,9-11H2,1-4H3,(H,20,21)/t14-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMVHMNVKZQEBAU-CABCVRRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C[C@@H]2C[C@H](N(C2)C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70376022
Record name (2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-methylbenzyl)pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

959581-21-6
Record name (2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-methylbenzyl)pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-methylbenzyl)pyrrolidine-2-carboxylic acid
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(2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-methylbenzyl)pyrrolidine-2-carboxylic acid
Reactant of Route 6
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-methylbenzyl)pyrrolidine-2-carboxylic acid

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